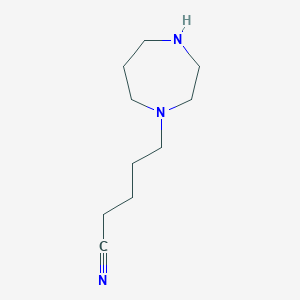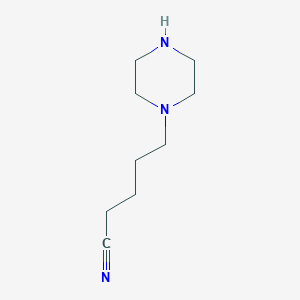
1-(4-Methyl-2-nitrophenyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Methyl-2-nitrophenyl)-1,4-diazepane” is a diazepane ring which is a seven-membered ring with two nitrogen atoms, substituted at the 1-position with a 4-methyl-2-nitrophenyl group. The presence of the nitro group (-NO2) and the methyl group (-CH3) on the phenyl ring could potentially influence the chemical behavior of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the diazepane ring and the substituted phenyl group. The diazepane ring is a saturated seven-membered ring with two nitrogens, which could create some ring strain and influence the reactivity of the compound. The 4-methyl-2-nitrophenyl group is an aromatic ring, which could participate in π-π interactions and influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the methyl group, which is electron-donating. These groups could direct electrophilic aromatic substitution reactions to specific positions on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the nitro group could make the compound more polar and potentially increase its melting and boiling points. The diazepane ring could influence the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Biological Significance
1,4-Diazepines are a class of compounds containing two nitrogen atoms within a seven-membered heterocyclic ring. They have been associated with a wide range of biological activities, making them of significant interest in medicinal chemistry. The synthesis, reactions, and biological evaluation of 1,4-diazepines have been actively pursued for decades. These efforts have highlighted the importance of 1,4-diazepines due to their biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. Such derivatives could potentially be exploited for use in the pharmaceutical industry, suggesting avenues for the research and development of new therapeutic agents based on the diazepine scaffold (Rashid et al., 2019).
Environmental Impact and Degradation
Research on the environmental occurrence, fate, and transformation of benzodiazepines highlights the emerging concern regarding these compounds as potential environmental contaminants. While the focus has primarily been on benzodiazepines due to their widespread prescription and usage, the methodologies and findings from these studies could be relevant for understanding the environmental behavior of related compounds such as "1-(4-Methyl-2-nitrophenyl)-1,4-diazepane." These studies involve monitoring the presence in wastewater, evaluating removal efficiencies during water treatment, and identifying degradation products. Such research is crucial for assessing the environmental impact of pharmaceutical compounds and developing strategies for their removal from water sources (Kosjek et al., 2012).
Wirkmechanismus
Target of Action
It is known that similar compounds often target neuronal preparations, specifically n-methyl-d-aspartate receptors .
Mode of Action
The exact mode of action for 1-(4-Methyl-2-nitrophenyl)-1,4-diazepane is unclear. It is suggested that both ketamine and amitriptyline, which are structurally similar compounds, inhibit n-methyl-d-aspartate receptors in neuronal preparations and may be involved in sensitization of tetrodotoxin-resistant na+ currents in nociceptors by blocking na+ channels .
Biochemical Pathways
Similar compounds have been shown to interact with opioid mechanisms, block ca2+ channels, and block cholinergic, histamine h1, 5-ht2, and α-adrenergic receptors .
Result of Action
Similar compounds have been shown to provide effective, long-term relief from the pain of peripheral neuropathies .
Eigenschaften
IUPAC Name |
1-(4-methyl-2-nitrophenyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-3-4-11(12(9-10)15(16)17)14-7-2-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXSMGZQRFRWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCNCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)
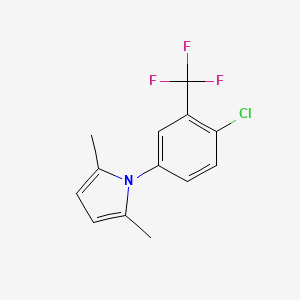
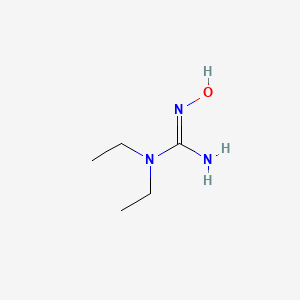
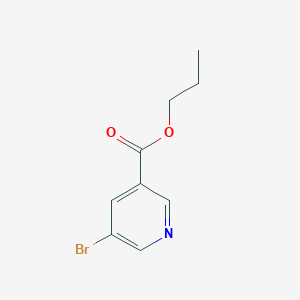

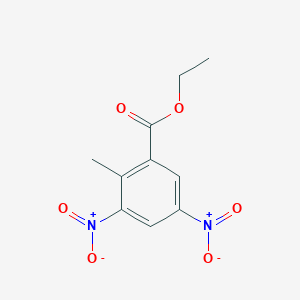
![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)




